Triptocallol

Description

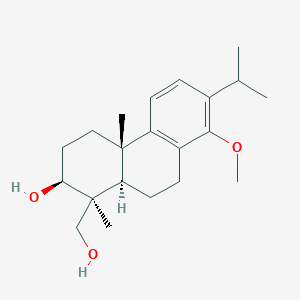

Structure

3D Structure

Properties

Molecular Formula |

C21H32O3 |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

(1S,2S,4aS,10aR)-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol |

InChI |

InChI=1S/C21H32O3/c1-13(2)14-6-8-16-15(19(14)24-5)7-9-17-20(16,3)11-10-18(23)21(17,4)12-22/h6,8,13,17-18,22-23H,7,9-12H2,1-5H3/t17-,18+,20-,21-/m1/s1 |

InChI Key |

WWWGODYSDJATPL-KOUHRCEDSA-N |

Isomeric SMILES |

CC(C)C1=C(C2=C(C=C1)[C@]3(CC[C@@H]([C@]([C@@H]3CC2)(C)CO)O)C)OC |

Canonical SMILES |

CC(C)C1=C(C2=C(C=C1)C3(CCC(C(C3CC2)(C)CO)O)C)OC |

Synonyms |

triptocallol |

Origin of Product |

United States |

Occurrence and Isolation of Triptocallol

Natural Sources and Phytochemical Context

Triptocallol is a secondary metabolite originating from the plant Tripterygium wilfordii, a vine-like plant also known as "thunder god vine". taylorandfrancis.com This plant is a source of a diverse array of terpenoid compounds, many of which are of significant interest to researchers. taylorandfrancis.comresearchgate.net this compound belongs to the abietane-type diterpenoid class of compounds. nih.gov

Within its natural source, this compound exists alongside other structurally related and well-known diterpenoids, such as triptolide (B1683669), triptonide, and triptophenolide. researchgate.netnih.govacs.org The biosynthetic pathways that produce these compounds within Tripterygium wilfordii are complex, leading to a rich variety of chemical structures from a common precursor. nih.gov Research has focused on understanding these pathways to enable the production of specific compounds. rsc.orgresearchgate.net The study of this compound is often situated within the broader investigation of the unique chemical profile of the Tripterygium genus. researchgate.netnih.gov

Table 1: Natural Occurrence of this compound

| Plant Species | Family | Compound Class |

|---|---|---|

| Tripterygium wilfordii | Celastraceae | Diterpenoid |

Cultivation and Isolation from Biological Systems (e.g., Tissue Cultures)

The primary method reported for obtaining this compound is through the cultivation and extraction from plant tissue cultures of Tripterygium wilfordii. acs.orgmuchong.com This biotechnological approach allows for the production of plant secondary metabolites in a controlled laboratory environment, independent of geographical and climatic constraints.

Research findings have detailed the successful isolation of this compound from these tissue cultures. muchong.com The general process for such an isolation involves several key stages. Initially, a callus or cell suspension culture is established from a small piece of the source plant. These cultures are grown on a specialized nutrient medium under sterile conditions to encourage cell proliferation and the synthesis of desired compounds.

The extraction and purification process is critical for isolating specific compounds like this compound from the complex mixture within the culture. Standard laboratory techniques for natural product isolation are employed. This typically involves disrupting the plant cells and performing a solvent extraction. nih.gov For instance, a common method involves using a chloroform-methanol solvent system to separate lipids and other organic-soluble molecules from the aqueous components of the cells. nih.gov The resulting crude extract then undergoes further purification steps, such as chromatography, to isolate the individual compounds. The enantioselective total synthesis of (+)-Triptocallol has also been successfully accomplished, providing a chemically synthesized version for study and comparison against the natural product isolated from tissue cultures. acs.org

Biosynthetic Pathways and Proposed Mechanistic Intermediates

Hypothesized Biosynthetic Routes to Triptocallol and Related Terpenoids

This compound is a naturally occurring terpenoid that has been isolated from tissue cultures of Tripterygium wilfordii. acs.org As an abietane-type diterpenoid, its biosynthesis is believed to follow the established pathways for this class of compounds, originating from universal isoprenoid precursors. nih.gov In plants, the biosynthesis of these precursors—isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP)—occurs through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in the plastids. nih.gov

For the formation of diterpenoids like this compound, one molecule of DMAPP and three molecules of IPP are sequentially condensed to form the C20 precursor, geranylgeranyl diphosphate (GGPP). The biosynthesis of the characteristic abietane (B96969) skeleton of this compound is hypothesized to proceed from GGPP via a complex, enzyme-mediated cyclization cascade. This process is initiated by the protonation-induced cyclization of GGPP, likely forming a pivotal copalyl diphosphate (CPP) intermediate, which then undergoes further rearrangement and cyclization to yield the tricyclic abietane carbocation. Subsequent stereospecific modifications by tailoring enzymes, such as hydroxylases, would then lead to the final structure of this compound.

Table 1: Key Precursors in the Hypothesized Biosynthesis of this compound

| Compound Name | Abbreviation | Role in Pathway |

| Isopentenyl Diphosphate | IPP | C5 Isoprenoid Building Block |

| Dimethylallyl Diphosphate | DMAPP | C5 Isoprenoid Building Block / Initiator |

| Geranylgeranyl Diphosphate | GGPP | C20 Acyclic Precursor to Diterpenoids |

| Copalyl Diphosphate | CPP | Proposed Bicyclic Diterpene Intermediate |

Enzymatic and Non-Enzymatic Mechanistic Models for Polycyclization

The assembly of the polycyclic core of this compound and related terpenoids is a feat of chemical complexity, achieved in nature through enzymatic catalysis and mimicked in the laboratory through bio-inspired synthetic strategies.

The biosynthesis of most terpenes is governed by enzyme-catalyzed cationic cyclizations. researchgate.net These reactions are remarkable for their efficiency and stereochemical precision in constructing complex polycyclic systems from simple acyclic polyprenyl diphosphates like GGPP. rsc.org The process, mediated by enzymes known as terpene synthases or cyclases, can be formally divided into four stages: rsc.org

Initiation: The reaction begins with the generation of an initial carbocation. This is typically achieved by the ionization of the diphosphate leaving group from the polyprenyl precursor, a process facilitated by the enzyme's active site. nih.gov

Propagation (Cyclization Cascade): The initially formed carbocation triggers a cascade of intramolecular additions to the double bonds along the polyene chain. The enzyme plays a crucial role by pre-organizing the flexible acyclic precursor into a specific conformation, which dictates the stereochemical outcome of the cyclization. rsc.org This templating effect ensures the formation of a specific ring system, such as the abietane skeleton.

Rearrangements: The carbocationic intermediates generated during the cascade can undergo a series of 1,2-hydride and methyl shifts, further increasing the structural diversity of the final product. researchgate.net

Termination: The cascade is terminated when the final carbocation is quenched. This can occur through deprotonation to form a double bond or by the addition of a nucleophile, often water, to yield a hydroxyl group. rsc.org

In the context of this compound, a diterpene synthase would catalyze the cyclization of GGPP into the characteristic tricyclic abietane framework, which serves as the scaffold for subsequent oxidative modifications.

While nature employs cationic cascades, laboratory syntheses have successfully utilized radical cascade processes to construct complex terpenoid skeletons. nih.govrsc.org These bio-inspired methods are a powerful alternative, sometimes achieving transformations that are complementary to the natural enzymatic pathways. nih.govresearchgate.net

The enantioselective total synthesis of (+)-Triptocallol provides a clear example of this strategy's power. acs.org A key step in its synthesis is an oxidative radical cyclization mediated by manganese(III) acetate (B1210297) [Mn(OAc)₃]. acs.orgresearchgate.netacs.org This approach enables the efficient construction of the tricyclic core of the molecule. acs.org

To ensure the correct stereochemistry, the synthesis employs chiral auxiliaries. Specifically, epimeric 8-arylmenthyl derivatives, prepared from the readily available chiral compound (R)-pulegone, have been used to direct the stereochemical outcome of the radical cyclization. acs.orgresearchgate.net The use of these auxiliaries allows for high diastereoselectivity in the formation of key intermediates. acs.org Furthermore, research has shown that the addition of lanthanide triflates, such as ytterbium triflate [Yb(OTf)₃], can catalyze the radical cyclization process, leading to improved chemical yields and higher diastereomeric ratios. rsc.orgresearchgate.net The synthesis of (+)-Triptocallol was achieved with 90% enantiomeric excess using this methodology. acs.org

Table 2: Key Reagents in the Bio-Inspired Radical Cyclization for (+)-Triptocallol Synthesis

| Reagent/Compound | Role | Observed Outcome/Function |

| Manganese(III) Acetate | Mn(OAc)₃ | Oxidant for initiating the radical cascade cyclization. acs.orgacs.org |

| (R)-Pulegone | Inexpensive chiral starting material for the synthesis of chiral auxiliaries. acs.orgresearchgate.net | |

| 8-Arylmenthyl Derivatives | Chiral auxiliaries used to control the stereochemistry of the cyclization product. acs.org | |

| Lanthanide Triflates | e.g., Yb(OTf)₃ | Lewis acid catalysts that can increase the yield and diastereoselectivity of the radical cyclization. researchgate.net |

Chemical Synthesis Strategies and Methodologies for Triptocallol

Total Synthesis Approaches

The total synthesis of Triptocallol has been a subject of considerable research, leading to the development of various innovative strategies. These approaches aim to construct the molecule's complex framework from simpler, readily available starting materials.

Enantioselective Total Synthesis Routes

A key achievement in the synthesis of this compound is the development of enantioselective routes that yield the desired stereoisomer with high purity. One notable approach accomplished the enantioselective synthesis of (+)-Triptocallol. acs.org This was achieved through an asymmetric radical cyclization reaction using epimeric chiral auxiliaries derived from a single chiral source, (R)-pulegone. acs.orgnih.gov

In this synthesis, a series of epimeric 8-aryl menthyl derivatives were prepared and utilized as chiral auxiliaries in the Mn(OAc)₃-mediated oxidative radical cyclization of β-keto esters. acs.orgnih.gov The strategic selection of the chiral auxiliary was crucial for controlling the stereochemical outcome of the cyclization. Specifically, the diastereomer 13e served as a key intermediate, which, after alkylation with methyl iodide and subsequent reduction with lithium aluminum hydride, afforded (+)-Triptocallol in a 25% yield and 90% enantiomeric excess (ee). acs.org The ¹H NMR spectrum of the synthetic (+)-Triptocallol was identical to that of an authentic sample. acs.org This work demonstrated that by manipulating the chiral auxiliaries, it is possible to control the product's configuration in radical cyclization reactions, offering a powerful tool for the asymmetric synthesis of polycyclic natural products. acs.org

Another strategy that has been employed in the broader context of synthesizing related terpenoids, and is relevant to this compound, involves a lipase-catalyzed kinetic resolution and a highly diastereoselective radical cyclization as key steps. researchgate.netresearchgate.net This highlights the importance of enzymatic methods in achieving high enantioselectivity.

Diastereoselective Polycyclization Strategies

Diastereoselective polycyclization reactions are fundamental in constructing the multicyclic core of this compound and related terpenoids. These strategies often mimic biosynthetic pathways and aim to form multiple rings in a single, efficient step with high stereocontrol.

Radical cyclization reactions have emerged as a powerful method for the construction of complex polycyclic systems. mdpi.com These reactions often proceed with high regio- and stereoselectivity, making them particularly suitable for natural product synthesis. rsc.orgresearchgate.net

Manganese(III) acetate (B1210297), Mn(OAc)₃, is a widely used one-electron oxidant in organic synthesis. rsc.org It is particularly effective in initiating oxidative free-radical cyclizations of β-keto esters and other acidic carbonyl compounds. rsc.orgacs.org This method has been instrumental in the synthesis of the tricyclic skeleton of this compound and related compounds like triptolide (B1683669). researchgate.netacs.org

The process begins with the oxidation of a β-keto ester by Mn(OAc)₃ to generate an α-carbonyl radical. This electrophilic radical then adds to an unactivated olefin within the same molecule, initiating a cyclization cascade. rsc.org The resulting radical intermediates can undergo further cyclizations to build the polycyclic framework. rsc.org A critical aspect of this methodology is the use of chiral auxiliaries to induce asymmetry, as demonstrated in the enantioselective synthesis of (+)-Triptocallol. acs.orgnih.gov The use of epimeric 8-arylmenthyl derivatives derived from (R)-pulegone as chiral auxiliaries has been shown to effectively control the stereochemistry of the cyclization products. acs.org For instance, certain chiral precursors have yielded cyclization products as single isomers with a diastereomeric ratio greater than 99:1. acs.orgnih.gov

The following table summarizes the key features of the Mn(III)-mediated oxidative radical cyclization used in the synthesis of (+)-Triptocallol.

| Feature | Description | Reference |

| Oxidant | Manganese(III) acetate (Mn(OAc)₃) | acs.orgrsc.org |

| Substrate | β-keto ester with a polyene chain | acs.org |

| Chiral Auxiliary | Epimeric 8-aryl menthyl derivatives from (R)-pulegone | acs.orgnih.gov |

| Key Intermediate | Diastereomer 13e | acs.org |

| Final Steps | Alkylation with MeI, followed by reduction with LiAlH₄ | acs.org |

| Product | (+)-Triptocallol | acs.org |

| Enantiomeric Excess | 90% ee | acs.org |

To enhance the efficiency and stereoselectivity of Mn(III)-mediated radical cyclizations, lanthanide triflates (Ln(OTf)₃) have been employed as catalysts. rsc.orgacs.org Research by Yang's group has shown that the addition of a catalytic amount of a lanthanide triflate, particularly ytterbium triflate (Yb(OTf)₃), can significantly improve the reaction rate and the diastereomeric ratio of the resulting polycyclic product. rsc.orgresearchgate.netacs.org

This catalytic system has been successfully applied in the total synthesis of related diterpenoids like triptolide, where a lanthanide triflate-catalyzed oxidative radical cyclization was a key step, achieving a high chemical yield and excellent diastereoselectivity (dr 38:1). researchgate.netacs.org The proposed transition state models suggest that the lanthanide triflate coordinates to the carbonyl groups of the β-keto ester, leading to a more organized transition state that enhances stereocontrol. researchgate.netacs.org This approach represents a significant advancement in radical cyclization chemistry, providing a more effective tool for the synthesis of complex natural products. rsc.org

The table below highlights the impact of lanthanide triflate catalysis on Mn(III)-mediated oxidative radical cyclizations.

| Catalyst System | Effect on Reaction | Reference |

| Mn(OAc)₃ | Initiates oxidative radical cyclization | rsc.org |

| Mn(OAc)₃ + Ln(OTf)₃ | Improves reaction rate and diastereoselectivity | rsc.orgresearchgate.netacs.org |

| Optimal Catalyst | Ytterbium triflate (Yb(OTf)₃) has shown excellent results. | rsc.org |

Photocycloaddition reactions, particularly [2+2] cycloadditions, offer a direct method for constructing cyclobutane (B1203170) rings, which can be key structural motifs in complex natural products. nih.gov While not explicitly detailed for the synthesis of this compound itself in the provided context, the principles of photocycloaddition are relevant for assembling complex molecular skeletons. These reactions involve the light-induced union of two unsaturated molecules to form a cyclic adduct. tum.de

Controlling the regio- and diastereoselectivity of photocycloaddition reactions can be challenging due to the high energy of the excited state intermediates. nih.gov However, recent advancements have demonstrated that these challenges can be overcome. For instance, solid-state photocycloaddition has been shown to proceed with high selectivity. nih.gov Furthermore, the use of chiral auxiliaries and surfactants in aqueous media has been explored to achieve diastereoselective [2+2] photocycloadditions of chiral cyclic enones. mdpi.com The development of visible-light-mediated triplet energy transfer catalysis has also expanded the scope of intermolecular [2+2] photocycloadditions. nih.gov These methodologies hold potential for application in the synthesis of complex polycyclic structures like that of this compound.

Radical Cyclization Reactions in Polycyclic Scaffold Construction

Manganese(III)-Mediated Oxidative Radical Cyclization

Lipase-Catalyzed Kinetic Resolution as a Key Synthetic Step

Enzymatic kinetic resolution (EKR) stands as a powerful and green methodology in modern asymmetric synthesis for obtaining enantiomerically pure compounds. mdpi.comjocpr.com Lipases (EC 3.1.1.3) are the most widely used enzymes for this purpose due to their broad substrate specificity, high stability in organic solvents, and lack of a need for cofactors. nih.govmdpi.com The fundamental principle of kinetic resolution lies in the differential reaction rates of two enantiomers in a racemic mixture with a chiral catalyst, in this case, a lipase (B570770). The enzyme preferentially catalyzes the transformation (e.g., hydrolysis or acylation) of one enantiomer, leaving the other, less reactive enantiomer unreacted. jocpr.com This allows for the separation of the two enantiomers, with a theoretical maximum yield of 50% for each. wikipedia.org

The most common lipase-mediated resolutions involve the hydrolysis of a racemic ester to produce an enantioenriched alcohol and an enantioenriched acid, or the acylation/transesterification of a racemic alcohol to yield an enantioenriched ester and the unreacted, enantioenriched alcohol. mdpi.com Irreversible transesterification using acyl donors like vinyl acetate is often employed to achieve high conversions and enantioselectivities. mdpi.com The choice of lipase, such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PSL-C), solvent, and temperature are critical parameters that must be optimized to achieve high enantiomeric excess (ee) and a high enantiomeric ratio (E). nih.govresearchgate.netugm.ac.id

While lipase-catalyzed kinetic resolution is a cornerstone technique for generating chiral building blocks for numerous terpenoid syntheses, its application as a direct key step in the most prominently reported total syntheses of this compound has not been a central feature. mdpi.comresearchgate.net The primary enantioselective step in these routes often relies on substrate-controlled or auxiliary-controlled methods. However, EKR remains a highly relevant and potent strategy that could be applied to resolve racemic intermediates in the synthetic pathway. For instance, a racemic alcohol precursor to a key fragment of the this compound skeleton could be resolved using this method, providing a valuable chiral starting material for subsequent transformations.

| Parameter | Description | Common Examples/Conditions | Reference |

|---|---|---|---|

| Principle | Differential reaction rate between enantiomers with a lipase catalyst. | One enantiomer reacts faster, allowing separation from the slower-reacting one. | jocpr.com |

| Reaction Types | Hydrolysis, Esterification, Transesterification (Acylation). | Irreversible acylation with vinyl acetate is common. | mdpi.comscielo.br |

| Common Lipases | Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase (PSL). | CAL-B is widely used due to its broad applicability. | nih.govresearchgate.net |

| Acyl Donors | Vinyl acetate, Isopropenyl acetate, Acetic anhydride. | Vinyl acetate is often used for irreversible transesterification. | mdpi.comnih.gov |

| Solvents | Hexane, Toluene, Diisopropyl ether, tert-Butyl methyl ether (TBME). | Non-polar organic solvents are typical. | ugm.ac.idchemrxiv.org |

| Key Metrics | Enantiomeric Excess (ee), Conversion (c), Enantiomeric Ratio (E). | High E value (>100) indicates excellent selectivity. | nih.gov |

Development and Application of Chiral Auxiliaries in Asymmetric Synthesis

A highly successful strategy for controlling stereochemistry in the synthesis of this compound involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter during a reaction. After the desired transformation, the auxiliary is removed and can often be recycled.

In the enantioselective synthesis of (+)-Triptocallol, a significant breakthrough was achieved using epimeric 8-aryl menthyl derivatives as chiral auxiliaries. chemrxiv.org These auxiliaries can be efficiently prepared from (R)-pulegone, a readily available and inexpensive chiral starting material from the chiral pool. mdpi.comchemrxiv.org A series of these auxiliaries were synthesized and tested to find the optimal director for the key cyclization step. chemrxiv.org The development of these specialized auxiliaries is crucial, as they impart a chiral environment that influences the trajectory of bond formation, leading to a preferred stereochemical outcome. chemrxiv.org

The core of the asymmetric synthesis of (+)-Triptocallol is an Mn(OAc)₃-mediated oxidative radical cyclization of a β-keto ester precursor attached to an 8-aryl menthyl chiral auxiliary. mdpi.comchemrxiv.org The steric and electronic properties of the aryl group on the menthyl auxiliary play a critical role in controlling the diastereoselectivity of this cyclization. chemrxiv.org

Research has shown that the substitution pattern on the aryl ring significantly impacts the diastereomeric ratio (dr) of the cyclized products. For instance, certain chiral precursors provided the cyclization products as single isomers with a diastereomeric ratio greater than 99:1. mdpi.comchemrxiv.org Specifically, auxiliaries bearing electron-releasing groups at the meta position of the aryl ring were found to provide the most effective chiral induction. chemrxiv.org One particular diastereomer was then utilized as the key intermediate, which after several further steps, led to the successful enantioselective synthesis of (+)-triptocallol with a high enantiomeric excess (90% ee). mdpi.comchemrxiv.org This demonstrates the power of the chiral auxiliary approach in exerting precise stereochemical control over complex ring-forming reactions.

| Chiral Precursor | Auxiliary Substituent | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| 8c | 8-(p-tert-Butylphenyl)menthyl derivative | > 99:1 | chemrxiv.org |

| 8d | 8-(p-Anisyl)menthyl derivative | > 99:1 | chemrxiv.org |

| 9k | 8-(m-Anisyl)menthyl derivative | 24:1 | chemrxiv.org |

| 9l | 8-(3,5-Dimethylphenyl)menthyl derivative | > 99:1 | chemrxiv.org |

Use of 8-Aryl Menthyl Derivatives (e.g., derived from (R)-Pulegone)

Challenges and Advances in Polycyclic Terpenoid Synthesis

The synthesis of polycyclic terpenoids like this compound is a formidable task in organic chemistry due to their structural complexity, often characterized by a dense arrangement of rings and multiple contiguous stereocenters. jocpr.com

A primary challenge in synthesizing polycyclic terpenoids is the simultaneous and stereoselective construction of multiple chiral centers. Creating each stereocenter with the correct relative and absolute configuration requires highly developed synthetic methods. The presence of strained rings, such as cyclopropanes or cyclobutanes in some terpenoids, adds another layer of difficulty due to ring strain and potential for undesired rearrangements. jocpr.com

Advances in this field have come from the development of powerful catalytic asymmetric reactions and substrate-controlled strategies. As seen in the synthesis of this compound, the use of removable chiral auxiliaries derived from inexpensive natural products like (R)-pulegone provides an elegant solution to this problem. chemrxiv.org This approach allows for the reliable formation of a key stereocenter, which then directs the stereochemistry of subsequent transformations, building up the complex polycyclic framework in a controlled manner.

In the context of complex syntheses like that of this compound, optimizing key steps such as the radical cyclization is paramount. The screening of different 8-aryl menthyl auxiliaries was not only to maximize diastereoselectivity but also to ensure the reaction proceeded in good yield. chemrxiv.org Modern approaches to optimization often employ sophisticated techniques like Bayesian optimization to more rapidly identify the ideal reaction conditions, reducing the experimental burden. The continual development of new catalysts and reaction methodologies aims to improve both the yield and selectivity of transformations, making the synthesis of complex molecules like polycyclic terpenoids more efficient and sustainable. researchgate.net

Comparison of Different Synthetic Methodologies

The synthesis of this compound, a complex diterpenoid, has been approached through various methodologies, primarily centering on the strategic construction of its intricate polycyclic framework. A key strategy that has emerged is the use of radical cyclization reactions, which have proven effective in forming the core structure with a high degree of stereocontrol.

One of the prominent methods involves an Mn(OAc)₃-mediated oxidative radical cyclization. acs.org This approach has been successfully applied in the enantioselective total synthesis of related compounds like (-)-triptolide, and the principles are directly applicable to this compound. acs.org A significant improvement to this methodology is the use of lanthanide triflates, such as Ytterbium(III) triflate (Yb(OTf)₃), as catalysts. The addition of these Lewis acids has been shown to enhance both the chemical yield and the diastereoselectivity of the cyclization process. acs.orgrsc.org For instance, in a related synthesis, the diastereomeric ratio was improved to an excellent 38:1. acs.org This catalytic system highlights a powerful tool for achieving high stereocontrol in the synthesis of complex terpenes.

Another critical aspect of this compound synthesis is achieving enantioselectivity. A highly effective strategy has been the employment of chiral auxiliaries. Specifically, epimeric 8-arylmenthyl derivatives, which are synthesized from the readily available chiral source (R)-pulegone, have been utilized. rsc.orgresearchgate.netthegoodscentscompany.com These auxiliaries are attached to the acyclic precursor and guide the stereochemical outcome of the radical cyclization, after which they can be cleaved to yield the enantiomerically enriched product. rsc.org The first total synthesis of (+)-triptocallol was accomplished utilizing such a strategy, which also incorporated a lipase-catalyzed kinetic resolution as another key stereocontrolling element. chemfaces.com

The following table provides a comparative overview of the key features of these synthetic methodologies.

| Methodology | Key Reagents/Features | Advantages | Considerations |

| Chiral Auxiliary-Directed Radical Cyclization | Mn(OAc)₃, Chiral auxiliary (e.g., 8-arylmenthyl from (R)-pulegone) | High diastereoselectivity, reliable control of absolute stereochemistry. rsc.orgresearchgate.net | Requires additional steps for attachment and removal of the auxiliary. |

| Catalytic Asymmetric Radical Cyclization | Mn(OAc)₃, Lanthanide triflates (e.g., Yb(OTf)₃) | Improved chemical yield and diastereoselectivity, catalytic use of chiral influence. acs.orgrsc.org | Catalyst development and optimization can be complex. |

| Enzymatic Kinetic Resolution | Lipase | Effective for separating enantiomers, leading to high enantiomeric excess. chemfaces.com | Typically resolves a racemic mixture, limiting the theoretical yield to 50% for the desired enantiomer. |

Bioinspired Approaches in Laboratory Synthesis

The laboratory synthesis of this compound and related terpenes has been significantly influenced by proposed biosynthetic pathways. rsc.orgresearchgate.net Nature accomplishes the synthesis of complex polycyclic terpenes through enzyme-catalyzed cyclizations of simple acyclic precursors like geranylgeranyl pyrophosphate. These biosynthetic transformations are characterized by their remarkable efficiency and stereoselectivity, inspiring chemists to develop similar strategies in the lab. rsc.org

A central theme in the bioinspired synthesis of terpenes is the polyene cyclization cascade. While nature often employs cationic cyclization mechanisms, laboratory syntheses have successfully utilized radical-based approaches to mimic this process. rsc.orgresearchgate.net This "radical approach" has become a powerful tool for constructing complex carbocyclic frameworks from linear polyprenic precursors in a single, efficient step. researchgate.net

The synthesis of this compound is a prime example of this bioinspired strategy. The core of the synthetic route involves the cyclization of an acyclic precursor that mimics a folded conformation of a natural polyprenyl substrate. rsc.org The manganese(III)-based oxidative radical cyclization directly emulates the cascade reaction seen in biosynthesis, where multiple C-C bonds and stereocenters are formed in one concerted process. acs.orgrsc.org This approach is not only elegant but also highly effective for building molecular complexity rapidly.

The use of radical cyclizations offers a complementary and sometimes superior alternative to the more traditional biomimetic cationic polyene cyclizations. rsc.org While cationic cyclizations can be prone to rearrangements and side reactions, radical cyclizations can often proceed with higher chemoselectivity under reductive or neutral conditions. rsc.org The development of these radical-based methods demonstrates how chemists can learn from nature's strategies and adapt them using modern synthetic organic chemistry to achieve the synthesis of complex natural products like this compound. researchgate.net This bioinspired thinking has not only led to the successful synthesis of this compound but has also advanced the broader field of terpene synthesis. rsc.orgresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Confirmation of Synthetic Product Structure and Stereochemistry

The successful synthesis of (+)-Triptocallol necessitates unambiguous confirmation of its covalent framework and, crucially, the relative and absolute stereochemistry of its multiple chiral centers. The synthetic route, often employing chiral auxiliaries to guide the stereochemical outcome of key reactions, requires rigorous verification that the desired diastereomer has been formed. frontiersin.org The initial confirmation of the product's structure is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These methods provide a detailed picture of the molecular connectivity and composition, which is then compared against the expected structure of Triptocallol. The enantioselective synthesis, which aims to produce a single enantiomer, relies on the established absolute configuration of a starting material, such as (R)-pulegone, from which chiral auxiliaries are derived. frontiersin.orgnih.gov The stereochemical integrity is then transferred through the synthetic sequence, and its final confirmation often requires more advanced techniques as detailed in the subsequent sections.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign every proton and carbon atom in the molecule.

¹H NMR provides information on the chemical environment and connectivity of protons. The chemical shifts (δ) of the signals indicate the type of proton (e.g., aromatic, aliphatic, olefinic), while the coupling constants (J) reveal the dihedral angles between neighboring protons, offering insights into the molecule's relative stereochemistry.

¹³C NMR, often acquired with proton decoupling, provides a count of the non-equivalent carbon atoms in the molecule, which is a critical check for the correct structure. Advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

To definitively assign all signals and confirm the connectivity, 2D NMR techniques are indispensable. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining the relative stereochemistry and conformational preferences of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for (+)-Triptocallol Note: This data is illustrative and represents typical values for a compound with the this compound scaffold.

| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|

| 1 | 38.5 | 1.75 | m | |

| 2 | 19.2 | 1.60 | m | |

| 3 | 42.1 | 1.45 | m | |

| 4 | 33.5 | Quaternary | ||

| 5 | 55.8 | 1.90 | dd | 12.5, 5.0 |

| 6 | 22.4 | 1.80 | m | |

| 7 | 39.8 | 2.10 | m | |

| 8 | 140.2 | Quaternary | ||

| 9 | 125.5 | 5.80 | s | |

| 10 | 49.5 | 2.30 | d | 5.0 |

| 11 | 72.1 | 4.10 | t | 3.0 |

| 12 | 150.1 | Quaternary | ||

| 13 | 109.8 | 4.95, 5.10 | s, s | |

| 14 | 78.2 | Quaternary | ||

| 15 | 29.8 | 1.25 | s | |

| 16 | 21.5 | 1.15 | s | |

| 17 | 33.1 | 1.05 | s | |

| 18 | 25.6 | 0.95 | s | |

| 19 | 65.3 | 3.80 | d | 11.0 |

| 20 | 28.1 | 1.30 | s |

Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a critical analytical technique for confirming the molecular weight and elemental composition of a synthesized compound. researchgate.net High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺). This experimental mass is then compared to the calculated mass for the proposed molecular formula of this compound (C₂₀H₂₈O₃). A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the correct elemental composition. mdpi.com

Furthermore, MS is used to assess the purity of the sample. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the target compound from any impurities, and the mass spectrometer can help in the identification of these minor components. Tandem mass spectrometry (MS/MS) can also be employed to fragment the molecular ion of this compound. The resulting fragmentation pattern provides additional structural information that can be used to further corroborate the proposed connectivity of the molecule. nih.gov

Table 2: Representative High-Resolution Mass Spectrometry Data for (+)-Triptocallol Note: This data is illustrative.

| Ion | Calculated m/z | Found m/z | Difference (ppm) |

|---|---|---|---|

| [C₂₀H₂₈O₃+H]⁺ | 317.2117 | 317.2115 | -0.6 |

| [C₂₀H₂₈O₃+Na]⁺ | 339.1936 | 339.1933 | -0.9 |

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR and MS can define the relative stereochemistry and connectivity, determining the absolute configuration of a chiral molecule typically requires X-ray crystallography. redalyc.org Obtaining a single crystal of a complex, non-polar molecule like this compound suitable for X-ray diffraction can be challenging. A common and powerful alternative strategy is to crystallize a key chiral intermediate or a derivative of the final product.

In the context of the enantioselective synthesis of (+)-Triptocallol, the stereochemistry is often directed by a chiral auxiliary, such as an 8-arylmenthyl group, which is attached to the molecule during a critical bond-forming step. frontiersin.org By obtaining an X-ray crystal structure of the substrate-auxiliary conjugate, the absolute configuration of the newly formed stereocenters can be determined relative to the known absolute configuration of the chiral auxiliary (e.g., derived from (R)-pulegone). This stereochemical information is then carried forward through the remaining synthetic steps to the final this compound product. The crystallographic data provides precise bond lengths, bond angles, and torsional angles, offering the most definitive proof of the molecule's three-dimensional structure.

Table 3: Representative X-ray Crystallographic Data for a Chiral Precursor to (+)-Triptocallol Note: This data is illustrative for a typical organometallic precursor.

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₀H₄₀O₅ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 18.789(7) |

| Volume (ų) | 2935(2) |

| Z | 4 |

| R-factor (%) | 4.5 |

Conformational Analysis and Dynamic Properties

The high degree of stereoselectivity achieved in the synthesis of (+)-Triptocallol is often rationalized through a detailed conformational analysis of the key reaction intermediates. The chiral auxiliary, such as an 8-arylmenthyl group, is designed to create a highly ordered transition state where one face of the reactive functional group (e.g., a double bond) is effectively blocked.

This conformational preference can be studied using both computational methods and experimental techniques. Molecular mechanics and density functional theory (DFT) calculations can be used to model the different possible conformations of the chiral intermediate and identify the lowest energy (most populated) conformer. Experimentally, 2D NOESY NMR experiments can provide evidence for through-space interactions between the chiral auxiliary and the substrate, confirming the preferred conformation in solution. For example, the observation of a NOE between a proton on the aryl group of the auxiliary and a proton near the reaction center can provide direct evidence for a specific folded or stacked conformation that is responsible for shielding one face of the molecule from attack, thus leading to the observed high diastereoselectivity. This understanding of the dynamic properties and conformational landscape of the reactive intermediates is crucial for the rational design and optimization of asymmetric syntheses.

Derivatives and Analogs: Synthetic Design and Mechanistic Exploration

Synthetic Routes to Triptocallol Analogs and Related Polycyclic Natural Products

The construction of the dense, polycyclic core of this compound and its analogs is a significant synthetic challenge. A prominent and effective strategy employed is the manganese(III) acetate (B1210297) [Mn(OAc)₃]-mediated oxidative free-radical cyclization. acs.orgacs.orgrsc.org This method has proven valuable for assembling the intricate ring systems found in many terpenoids. acs.org

The key transformation involves generating an α-carbonyl radical from a β-keto ester precursor, which then initiates a cascade of cyclization reactions. rsc.org To achieve enantioselectivity in the synthesis of (+)-Triptocallol, this reaction is often guided by chiral auxiliaries. acs.orgnih.gov A series of epimeric 8-arylmenthyl derivatives, which can be prepared from the inexpensive chiral starting material (R)-pulegone, have been successfully used for this purpose. acs.orgnih.gov These auxiliaries are attached to an acyclic β-keto ester precursor. During the radical cyclization, the bulky chiral auxiliary shields one face of the radical intermediate, directing the cyclization to occur from the opposite face and thus controlling the stereochemistry of the newly formed rings. acs.org

Researchers have found that the choice of substituents on the chiral auxiliary can significantly impact the degree of stereoselectivity. acs.org For instance, the use of certain 8-naphthylmenthyl derivatives as chiral precursors can lead to the formation of the cyclized product as a single isomer. acs.orgnih.gov Furthermore, the addition of Lewis acids, particularly lanthanide triflates like ytterbium triflate (Yb(OTf)₃), has been shown to catalyze the reaction, improving both the chemical yield and the diastereomeric ratio of the tricyclic product. acs.orgacs.orgresearchgate.net

Table 1: Effect of Chiral Auxiliaries on Mn(OAc)₃-Mediated Radical Cyclization Data synthesized from studies on asymmetric radical cyclization reactions. acs.orgnih.gov

| Chiral Auxiliary Precursor | Key Substituent on Auxiliary | Diastereomeric Ratio (dr) of Product | Key Intermediate for |

|---|---|---|---|

| Chiral Precursor 8c | 8-(1-Naphthyl)menthyl | >99:1 | (+)-Triptocallol Synthesis |

| Chiral Precursor 8d | 8-(2-Naphthyl)menthyl | >99:1 | (+)-Triptocallol Synthesis |

| Chiral Precursor 9k | 8-(3,5-dimethoxyphenyl)menthyl | 24:1 | (+)-Triptocallol Synthesis |

| (+)-8-Phenylmenthyl Ester | Phenyl | 38:1 | (-)-Triptolide Synthesis |

Beyond radical cyclizations, the broader field of polycyclic natural product synthesis offers diverse strategies that can be adapted for this compound analogs. These include various cycloaddition reactions, ring-closing metathesis, and dearomative cyclization techniques to build complex scaffolds. researchgate.netescholarship.org The development of these synthetic routes is crucial not only for producing the natural products themselves but also for providing access to a wide array of analogs for mechanistic and therapeutic investigation. caltech.edunih.gov

Structural Modifications and Their Influence on Molecular Conformation

Modifications can include:

Addition or Removal of Functional Groups: Introducing or removing hydroxyl groups, methyl groups, or other functionalities can alter the molecule's polarity, hydrogen bonding capability, and steric profile.

Homologation: This strategy involves systematically increasing the length of an alkyl chain or inserting a methylene (B1212753) (-CH2-) group. nih.gov This can change the molecule's lipophilicity and the spatial positioning of key functional groups.

Ring Modification: Altering the size or saturation state of the rings within the polycyclic system can cause substantial shifts in the molecular geometry.

The relationship between structure and conformation is fundamental; modifications alter the distribution of electronic charge and steric bulk, leading to a new minimum-energy 3D arrangement of the atoms. aps.orgchemistry-chemists.com These conformational shifts are critical as they directly influence the molecule's recognition by and interaction with its biological targets.

Investigations into Molecular Interactions of Structural Analogs

The biological effect of any molecule is predicated on its interactions with cellular components, typically proteins or nucleic acids. Understanding these interactions at an atomic level is key to deciphering its mechanism of action. Molecular docking is a powerful computational method used to predict and analyze these interactions. tmkarpinski.comnih.gov This technique places a molecule (ligand) into the binding site of a target protein and calculates a score based on the predicted binding affinity, which is determined by the sum of all intermolecular forces. nih.govnih.gov

For this compound analogs, docking studies can reveal how structural changes would likely alter their binding mode and affinity. Key molecular interactions that govern this binding include:

Hydrogen Bonds: Formed between hydrogen bond donors (like -OH or -NH groups) and acceptors (like oxygen or nitrogen atoms). Modifying the hydroxyl groups on the this compound scaffold would directly change its hydrogen bonding potential.

Hydrophobic Interactions: Occur between nonpolar regions of the analog and hydrophobic pockets in the protein binding site. Altering alkyl groups on the scaffold would modulate these interactions.

While specific docking studies on a library of this compound analogs are not widely published, research on other complex natural product analogs demonstrates the utility of this approach. d-nb.infomdpi.com For example, a study on gallic acid analogs and the enzyme COX-2 showed that adding a hexadienyl group significantly increased binding strength due to enhanced interactions within the active site. d-nb.info Similarly, creating analogs of this compound with varied substituents would allow for a systematic investigation of the binding pocket of its target(s). An analog with an added aromatic ring could engage in π-π stacking interactions, while another with a flexible alkyl chain might access deeper regions of the binding site. By correlating these predicted interaction profiles with experimentally measured biological activity, a quantitative structure-activity relationship (QSAR) can be developed, providing a robust model for designing more potent and selective molecules. kcl.ac.ukchemmethod.com

Preparation of Chemical Probes for Mechanistic Studies

To investigate the detailed biological mechanisms of a compound like this compound, it is often necessary to create chemical probes. A chemical probe is a specialized molecule, derived from the parent compound, that has been modified to allow for detection or capture of its cellular binding partners. nih.gov A well-designed probe retains the core structure and biological activity of the parent molecule but incorporates a functional handle for visualization or affinity purification. frontiersin.org

The essential components of a chemical probe are:

Ligand: The core structure of the molecule responsible for target recognition (in this case, the this compound scaffold).

Reporter/Tag: A group that enables detection. This can be a fluorophore (for imaging), a biotin (B1667282) tag (for affinity pull-down experiments), or a bioorthogonal tag (like an alkyne or azide (B81097) for "click chemistry" ligation). nih.govmdpi.com

Linker: A chain of atoms that connects the ligand to the reporter tag, positioning the tag away from the core structure to minimize interference with target binding. frontiersin.org

The synthesis of a this compound-based chemical probe would involve a multi-step process. A key challenge is identifying a position on the this compound molecule where a linker can be attached without disrupting the key interactions required for biological activity. This is often guided by structure-activity relationship data, which can indicate "non-essential" regions of the molecule.

A plausible synthetic strategy could involve:

Functionalization: Modifying one of this compound's existing hydroxyl groups or another suitable position to introduce a reactive handle.

Linker Attachment: Attaching a flexible linker (e.g., a polyethylene (B3416737) glycol or alkyl chain) to this handle.

Tag Conjugation: Connecting the desired reporter tag (e.g., a fluorophore, biotin, or a terminal alkyne for click chemistry) to the end of the linker. nih.govrsc.org

Once synthesized, these probes can be used in cell lysates or live cells. For example, a biotinylated this compound probe could be used to "fish out" its protein targets, which can then be identified by mass spectrometry. A fluorescently tagged probe could be used to visualize the subcellular localization of its targets within the cell. These powerful tools are indispensable for moving from a compound with a known biological effect to a detailed understanding of its molecular mechanism of action. nih.govmdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| (+)-Triptocallol |

| (R)-Pulegone |

| (-)-Triptolide |

| (S)-(-)-Citronellol |

| 8-Arylmenthol |

| (+)-8-Phenylmenthol |

| Ytterbium triflate (Yb(OTf)₃) |

| Manganese(III) acetate (Mn(OAc)₃) |

| Gallic acid |

Structure Activity Relationship Sar Studies for Mechanistic Insights

Conceptual Framework of Structure-Activity Relationships in Terpenoids

Terpenoids, a large and diverse class of naturally occurring organic chemicals derived from isoprene (B109036) units, exhibit a wide array of biological activities. The SAR framework for terpenoids, including diterpenoids like Triptocallol, is complex due to their often rigid and polycyclic structures. Key structural features that typically govern their activity include:

Functional Groups: The presence, position, and stereochemistry of functional groups such as hydroxyls (-OH), epoxides, ketones, and lactone rings are critical. These groups influence the molecule's polarity, hydrogen bonding capacity, and reactivity.

Stereochemistry: As with most biologically active molecules, the specific 3D arrangement of atoms (stereoisomerism) can dramatically impact binding affinity to chiral biological macromolecules like proteins and enzymes.

For diterpenoids from Tripterygium, the abietane-type skeleton is a common feature, and modifications to this core structure are central to SAR studies. The biosynthesis of these compounds involves the cyclization of geranylgeranyl pyrophosphate, leading to a variety of complex structures. nih.gov

Computational and In Silico Approaches to SAR Prediction

In the absence of extensive empirical data for this compound, computational methods serve as a powerful tool to predict its SAR based on its structural similarity to well-characterized compounds. These in silico techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between the chemical structure and biological activity. wikipedia.org For a series of related terpenoids, descriptors such as electronic properties, hydrophobicity, and steric parameters can be calculated and correlated with a measured biological effect to create a predictive model.

Molecular Docking: This method simulates the binding of a ligand (e.g., this compound) to the three-dimensional structure of a macromolecular target. For instance, since triptolide (B1683669) is known to bind to targets like XPB (a subunit of the transcription factor TFIIH) and A-disintegrin and metalloprotease-10 (ADAM10), docking studies could predict this compound's binding affinity and orientation within these same targets. nih.gov This provides insights into the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex.

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. By aligning the structures of active compounds like triptolide and wilforonide (B1220679), a common pharmacophore can be generated and used to assess whether this compound fits the required pattern.

Network pharmacology, a method that integrates computational and systems biology approaches, has been used to analyze the compounds from Tripterygium wilfordii. nih.govmdpi.comnih.gov These studies construct "compound-target-pathway" networks to predict the key active ingredients and their mechanisms, often identifying central signaling pathways like TNF, IL-17, and AGE-RAGE signaling. nih.govmdpi.comfrontiersin.org

Experimental Approaches for Elucidating Mechanistic SAR

Experimental validation is essential to confirm computational predictions and fully elucidate the SAR of a compound. The following approaches are standard for investigating compounds with scaffolds related to this compound.

Directly measuring the interaction between a compound and its biological target provides definitive evidence of engagement. Studies on triptolide have successfully used techniques like affinity chromatography and radiolabeled ligand binding assays to identify and characterize its molecular targets. nih.govnih.gov

For example, binding studies with [3H]triptolide in HeLa cells demonstrated specific and saturable binding, primarily localized to cell membranes. nih.gov Such experiments can determine key binding parameters like the dissociation constant (Kd), which quantifies the affinity of the ligand for its receptor. Competition binding assays, where unlabeled analogs are used to displace the radiolabeled ligand, are crucial for establishing the SAR within a chemical series. nih.gov

Table 1: Representative Ligand Binding Data for Triptolide Analogs This table illustrates the type of data generated from competitive binding assays for triptolide and its analogs, demonstrating SAR principles. The data is representative of findings in the field.

| Compound | Key Structural Feature | Relative Binding Affinity | Reference |

|---|---|---|---|

| Triptolide | Intact 12,13-epoxide, 14-OH | High | nih.gov |

| Analog 1 (Epoxide hydrolyzed) | Hydrolyzed 12,13-epoxide | Significantly Reduced | nih.gov |

| Analog 2 (C-14 ketone) | Oxidation of 14-OH to ketone | Reduced | nih.gov |

Once target engagement is confirmed, the next step is to understand the downstream consequences on cellular signaling. Compounds from Tripterygium wilfordii are known to modulate multiple critical pathways involved in inflammation and cell proliferation. nih.govmdpi.com In vitro cell-based assays are used to probe these effects mechanistically. For instance, studies on triptolide have shown it inhibits the transcriptional activity of NF-κB, a key regulator of the inflammatory response. nih.gov

Pathway analysis can involve:

Reporter Gene Assays: To measure the activity of specific transcription factors like NF-κB or STAT3.

Western Blotting: To measure changes in the protein levels or phosphorylation status of key signaling molecules (e.g., MAPK8, MAPK14). nih.gov

Gene Expression Profiling: Using techniques like microarrays or RNA-sequencing to get a global view of the transcriptional changes induced by the compound. nih.gov

These studies have revealed that compounds from this family can interfere with pathways such as the TNF signaling pathway, IL-17 signaling pathway, and Toll-like receptor signaling pathway. mdpi.comnih.gov A derivative of triptolide, LLDT-8, was found to inhibit immune and inflammation-related signaling pathways, with CD2 identified as a direct target. spandidos-publications.com

Ligand-Macromolecule Binding Studies (e.g., for related scaffolds)

Comparative SAR with Structurally Related Polycyclic Natural Products (e.g., Triptolide, Wilforonide, Triptoquinonide)

The most practical approach to understanding this compound's SAR is through direct comparison with its well-studied structural relatives isolated from the same source. Triptolide is considered a benchmark compound, and its SAR is the most developed. nih.gov

Key comparative points include:

The Triptolide Core: The tri-epoxide system and the α,β-unsaturated lactone ring in triptolide are considered crucial for its high potency. The 12,13-epoxide, in particular, is vital for its covalent interaction with targets like XPB. nih.gov

Hydroxylation Patterns: The position and stereochemistry of hydroxyl groups significantly affect activity. For example, the C-14 hydroxyl in triptolide is important for its cell death-inducing properties. nih.gov Comparing the hydroxylation pattern of this compound with that of triptolide, tripdiolide, and triptriolide (B12953136) can provide clues about its likely activity profile.

Oxidation State: The presence of ketones or other oxidized functions, as seen in wilforonide and triptoquinonide, alters the electronic and steric properties of the molecule, leading to different biological activities or potencies. Wilforonide, for instance, is a C-14 ketone analog of triptolide.

By analyzing how these subtle structural variations across the family of related compounds affect binding to specific targets and modulation of cellular pathways, a predictive SAR model for this compound can be formulated.

Table 2: Comparative Structural Features and Associated Mechanistic Insights This table summarizes key structural differences between this compound's relatives and links them to mechanistic observations, forming a basis for predicting this compound's properties.

| Compound | Key Structural Moiety | Observed Mechanistic Relevance | Reference |

|---|---|---|---|

| Triptolide | 12,13-epoxide | Essential for covalent binding to XPB; critical for transcriptional inhibition. | nih.govnih.gov |

| Triptolide | 14-β-hydroxyl | Contributes to the induction of cell death; less critical for NF-κB inhibition. | nih.gov |

| Wilforonide | 14-keto group | Modification at C-14 alters biological activity profile compared to triptolide. | nih.gov |

| Tripdiolide | Additional hydroxyl group | Changes in polarity and hydrogen bonding potential affect target interaction. | nih.gov |

Advanced Research Methodologies Applied to Triptocallol Investigations

Chromatographic Techniques for Purification and Chiral Separation

The isolation and purification of Triptocallol and its synthetic intermediates rely heavily on chromatographic methods. Given the presence of multiple chiral centers, the separation of enantiomers and diastereomers is a significant challenge that requires specialized techniques.

Standard purification of synthetic intermediates leading to this compound often involves silica-gel column chromatography . For instance, precursors such as racemic N-acetyl-6-chloro-Tryptophan can be purified using this conventional technique before subsequent steps. nih.gov

For the critical task of separating stereoisomers, chiral chromatography is indispensable. ajol.infomz-at.de This variant of column chromatography uses a chiral stationary phase (CSP) to interact differentially with enantiomers, allowing for their separation. wikipedia.orgjshanbon.com The separation is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP through a combination of interactions, such as hydrogen bonding, π-π interactions, and steric hindrance. wikipedia.org

High-performance liquid chromatography (HPLC) with a chiral stationary phase is a primary method for both analytical and preparative-scale separation of enantiomers in the context of this compound synthesis. ajol.infojshanbon.com For example, the enantioselective synthesis of (+)-Triptocallol involves radical cyclization reactions that produce diastereomeric products. acs.org HPLC is essential for separating these diastereomers to isolate the desired precursor with high stereochemical purity. acs.org Furthermore, specialized CSPs, such as those based on Cinchona alkaloids, have proven effective for the enantiomeric separation of tryptophan derivatives, which are structurally related to the core of this compound, without the need for derivatization. nih.gov Supercritical fluid chromatography (SFC) is another advanced technique that can be employed for chiral separations, often providing faster and more efficient results than HPLC. jshanbon.com

| Technique | Application in this compound Research | Principle |

|---|---|---|

| Silica-Gel Column Chromatography | Purification of synthetic precursors. nih.gov | Separation based on differential adsorption to a polar silica (B1680970) stationary phase. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers and diastereomers; determination of enantiomeric excess (ee) and diastereomeric ratio (dr). ajol.infoacs.org | Utilizes a chiral stationary phase (CSP) to form transient, diastereomeric complexes with enantiomers, leading to different retention times. wikipedia.org |

| Chiral Supercritical Fluid Chromatography (SFC) | An alternative to HPLC for efficient chiral separations. jshanbon.com | Uses a supercritical fluid as the mobile phase for rapid and high-resolution separation on a chiral stationary phase. |

Computational Chemistry and Molecular Modeling in Reaction Pathway Analysis

Computational chemistry provides profound insights into the molecular-level details of chemical reactions and molecular conformations, which are often inaccessible through experimental means alone. kallipos.grgoogle.com For a molecule like this compound, these methods are invaluable for understanding reaction stereoselectivity and conformational preferences.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and, consequently, to predict reaction pathways and transition states. mdpi.commdpi.com By calculating the energy of molecules, intermediates, and transition states, DFT can elucidate the mechanism of complex organic reactions. anu.edu.aursc.org

In the context of this compound synthesis, a key step often involves a stereoselective radical cyclization. acs.org The stereochemical outcome of such reactions is determined by the geometry of the transition state. For the synthesis of a (+)-triptocallol precursor via a manganese(III)-mediated radical cyclization, a specific transition state has been proposed to explain the high diastereoselectivity observed. epdf.pub In this proposed state, chelation of a β-keto ester moiety to the metal catalyst locks the conformation, forcing the radical attack to occur from a specific face of the double bond. epdf.pub DFT calculations are the ideal tool to validate such hypothetical transition states. Researchers can model the energies of competing reaction pathways and transition state structures, providing a quantitative basis for the observed stereoselectivity. arxiv.org

| Computational Method | Primary Application | Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic elucidation of reactions (e.g., radical cyclizations). anu.edu.au | Energies of reactants, products, intermediates, and transition states; validation of proposed reaction mechanisms. epdf.pubarxiv.org |

| Molecular Dynamics (MD) Simulations | Conformational analysis of this compound and its precursors. iaanalysis.com | Preferred solution-state conformations, dynamic behavior, and intramolecular interactions. nih.govresearchgate.net |

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. iaanalysis.comnih.gov By simulating the interactions within a molecule and with its solvent environment, MD can reveal the stable conformations, flexibility, and dynamic behavior of a molecule. researchgate.netmdpi.com

For a complex and relatively flexible molecule like this compound, understanding its conformational landscape is crucial, as its biological activity is intrinsically linked to its three-dimensional shape. MD simulations can be used to explore the potential energy surface of this compound, identifying low-energy, stable conformations and the pathways for interconversion between them. iaanalysis.com This provides a dynamic picture of the molecule's structure in solution, complementing the static information that might be obtained from X-ray crystallography or NMR spectroscopy. While specific MD studies on this compound are not prominent in the literature, the methodology is a standard and powerful tool for the conformational analysis of natural products of similar complexity. nih.gov

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Methodologies for Diastereomeric Ratio Determination

The assessment of stereochemical control is fundamental in asymmetric synthesis. manchester.ac.uk In the synthesis of this compound, which involves creating multiple stereocenters, the accurate determination of the diastereomeric ratio (dr) of the products is essential. acs.org

The most common techniques for determining diastereomeric ratios are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy . manchester.ac.uk Chiral HPLC, as discussed previously, can often separate diastereomers, and the relative peak areas provide a quantitative measure of the dr.

¹H NMR spectroscopy is also a powerful tool for this purpose. Diastereomers are distinct compounds and, in principle, should have different NMR spectra. Often, small differences in chemical shifts or coupling constants can be observed for specific protons in each diastereomer. mdpi.com The diastereomeric ratio can then be determined by integrating the signals corresponding to each distinct isomer. mdpi.com For instance, in the asymmetric radical cyclization to form this compound precursors, products with diastereomeric ratios as high as >99:1 have been reported, a value determined through analysis of the crude reaction mixture, likely by NMR or HPLC. acs.org

However, in complex molecules, signals can be broad or overlapping, making accurate integration difficult. manchester.ac.uk In such cases, advanced NMR techniques like band-selective pure shift NMR can be employed. This method collapses complex multiplets into singlets, dramatically improving spectral resolution and allowing for the accurate integration of signals that would otherwise be impossible to distinguish, providing a highly sensitive method for dr determination. manchester.ac.ukrsc.org

Future Perspectives and Unexplored Avenues in Academic Research

Development of Novel and More Efficient Synthetic Strategies for Complex Terpenoids

The intricate, three-dimensional architecture of polycyclic terpenoids like Triptocallol presents a formidable challenge to synthetic chemists. While total syntheses have been achieved, future research is focused on developing more efficient, scalable, and versatile strategies.

One promising avenue is the advancement of biomimetic cascade cyclizations . These reactions aim to mimic the elegant efficiency of terpene synthase enzymes, which construct complex polycyclic skeletons from simple linear precursors in a single, enzyme-catalyzed step. researchgate.netbibliotekanauki.plresearchgate.net Future work will likely involve the development of new catalysts, including Lewis and Brønsted acids, that can initiate and control these complex cyclization-rearrangement cascades with high stereoselectivity, potentially reducing the number of steps required for synthesis. researchgate.net Mimicking the enzyme's ability to pre-organize the substrate into a specific conformation for cyclization remains a key goal. researchgate.net

Another critical area is the expansion of catalytic asymmetric methods . Transition metal catalysis, for instance, offers powerful tools for constructing chiral centers and complex rings. frontiersin.org Cobalt-catalyzed reactions, such as hydrovinylation and cycloadditions (e.g., Pauson-Khand reaction), are being explored for the construction of polycyclic terpenoid skeletons. frontiersin.org Similarly, nickel-catalyzed asymmetric intramolecular cycloadditions are emerging as a powerful strategy for creating bicyclic systems found in many natural products. chemrxiv.orgnih.govacs.org The development of novel chiral ligands and catalytic systems will be essential to apply these methods to increasingly complex targets like this compound, enabling more direct and enantioselective routes.

Furthermore, synthetic biology approaches are set to revolutionize terpenoid synthesis. By engineering metabolic pathways in microbial hosts like Saccharomyces cerevisiae (yeast), it is possible to produce terpenoid precursors or even the final complex molecules. nih.govmdpi.commdpi.com This strategy can bypass the low yields from natural sources and the complexities of total chemical synthesis, offering a sustainable and scalable production platform. mdpi.com

In-depth Mechanistic Elucidation of Biosynthetic Enzymes

While the chemical synthesis of this compound has been explored, its natural biosynthesis offers profound insights into nature's chemical machinery. This compound is structurally related to abietane-type diterpenoids, and its biosynthesis is believed to follow a similar pathway starting from geranylgeranyl diphosphate (B83284) (GGPP). rsc.orgnih.gov

The key enzymes in this process are terpene synthases (TPS) and cytochrome P450 monooxygenases (CYPs) . In the related triptolide (B1683669) pathway, a pair of diterpene synthases, TwTPS9 and TwTPS27, catalyze the initial cyclization of GGPP to the precursor miltiradiene. mdpi.comnih.gov Subsequent oxidations, crucial for generating the final molecular diversity, are performed by CYPs. For example, CYP728B70 has been identified as catalyzing a key oxidation step in the triptolide pathway. nih.gov Future research must focus on identifying the specific TPS and CYP enzymes responsible for this compound's unique structure.

Understanding the precise reaction mechanisms of these enzymes is a major frontier. researchgate.net This requires a combination of advanced techniques:

Isotopic Labeling: Using labeled substrates (e.g., with deuterium (B1214612) or fluorine) can trace the path of atoms through the complex cyclization and rearrangement cascades, clarifying hydride and methyl shifts. cas.cnrsc.org

Protein Crystallography: Obtaining high-resolution crystal structures of the enzymes, ideally with a substrate or intermediate analogue bound in the active site, provides a static snapshot of the catalytic environment. cas.cnchemrxiv.org

Computational Chemistry: Quantum mechanics/molecular mechanics (QM/MM) calculations can model the entire enzymatic reaction, mapping the energy landscape and identifying transition states of the highly reactive carbocation intermediates. cas.cnchemrxiv.orgfrontiersin.org

These in-depth mechanistic studies will not only unravel how nature creates molecules like this compound but will also enable the rational engineering of these enzymes to produce novel, "unnatural" terpenoids with potentially new biological activities. cas.cnrsc.org

Comprehensive Molecular Interaction Profiling

To fully understand the biological role and therapeutic potential of a compound like this compound, it is essential to identify its direct molecular binding partners within the cell. While specific targets for this compound are not yet widely documented, research on its close analogue, triptolide, provides a clear roadmap for future investigations.

Triptolide has been shown to interact with a multitude of targets, which explains its broad biological activities, including anti-inflammatory and anti-cancer effects. frontiersin.orgspandidos-publications.com Key targets identified for triptolide include components of the NF-κB signaling pathway, the immune checkpoint protein PD-L1, and the mRNA-binding protein HnRNP A2/B1. frontiersin.orgspandidos-publications.comnih.gov

A powerful and unbiased strategy for future research is chemical proteomics . Techniques like Thermal Proteome Profiling (TPP) allow for the global assessment of protein thermal stability in the presence of a compound. mdpi.com A shift in a protein's melting temperature indicates a direct binding interaction. This approach has been successfully used to identify novel targets for triptolide and could be applied to this compound to create a comprehensive profile of its molecular interactions. nih.govmdpi.com Such studies can reveal not only high-affinity targets but also a wider network of "off-target" interactions, providing a more complete picture of its mechanism of action. mdpi.com Identifying these targets is the first step toward validating them as mediators of the compound's biological effects.

Exploration of Structure-Property Relationships Beyond Basic Chemical Properties

Understanding how a molecule's structure dictates its function is a cornerstone of medicinal chemistry. For complex terpenoids, this involves moving beyond basic characterization to detailed structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies.

SAR studies on related abietane (B96969) diterpenoids have already revealed key structural features for bioactivity. For instance, the presence of a free catechol group or oxidation to a quinone can be essential for antimicrobial activity. rsc.org Other studies have shown that modifications at specific positions, such as an oxime at C-13 combined with a hydroxyl at C-12, can be critical for activity against specific bacterial strains. nih.govtandfonline.com For diterpenoids like triptolide, the α,β-unsaturated lactone ring is considered a key pharmacophore for its antitumor effects. nih.govrsc.org

Future research should systematically apply these principles to this compound and its synthetic analogues. This involves:

Systematic Synthesis of Analogues: Creating a library of this compound derivatives with modifications at various functional groups and stereocenters.

Biological Screening: Testing these analogues in a range of biological assays to determine how structural changes affect activity.

QSAR Modeling: Using the generated data to build computational models that correlate physicochemical properties (descriptors like logP, molar refractivity, and polar surface area) with biological activity. phmethods.netresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules. researchgate.netnih.gov

By exploring these relationships, researchers can identify the specific pharmacophores responsible for this compound's effects and potentially design new molecules with improved therapeutic properties.

Q & A

Q. How to ensure ethical rigor in this compound studies involving human-derived samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.